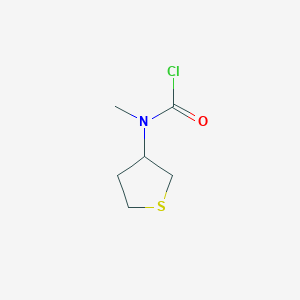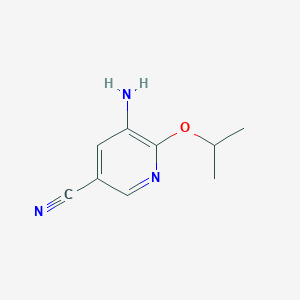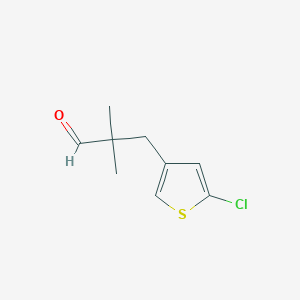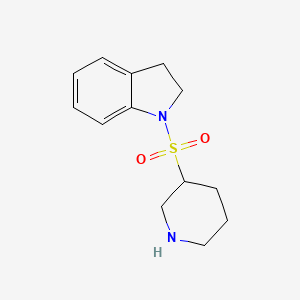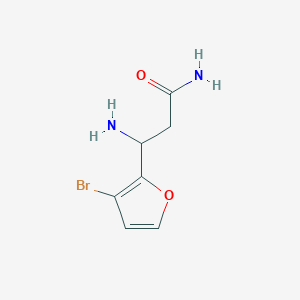![molecular formula C13H17N3 B13309225 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine is a compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an ethanamine group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone under basic conditions to form the intermediate 1-(4-bromo-phenyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then subjected to nucleophilic substitution with ethanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
作用機序
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A structurally similar compound with different functional groups.
1-(4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone: Another related compound with a ketone group instead of an amine.
Uniqueness
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9-8-10(2)16(15-9)13-6-4-12(5-7-13)11(3)14/h4-8,11H,14H2,1-3H3 |
InChIキー |
ZNGYUSHPBQKISP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


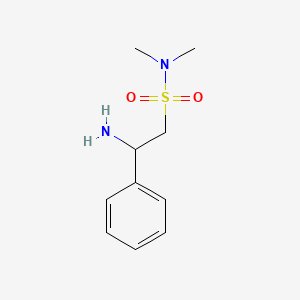
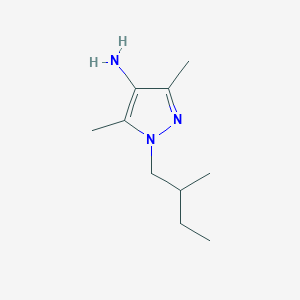
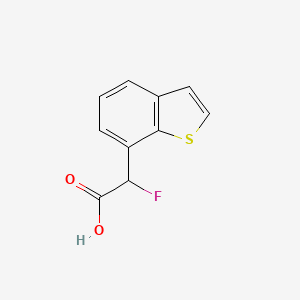
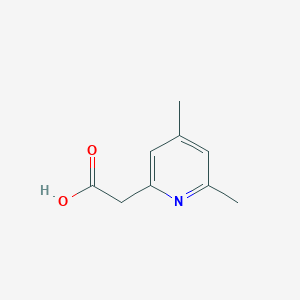
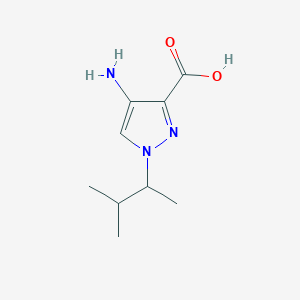

![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
